molecular formula C8H9NO2 B1293853 2-(2-Hydroxyphenyl)acetamide CAS No. 22446-40-8

2-(2-Hydroxyphenyl)acetamide

Cat. No. B1293853
CAS RN: 22446-40-8
M. Wt: 151.16 g/mol
InChI Key: NPEGHCREQHYERS-UHFFFAOYSA-N
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Description

2-(2-Hydroxyphenyl)acetamide, also referred to as N-(2-hydroxy phenyl) acetamide in the literature, has been the subject of various studies due to its potential pharmacological properties. It has been investigated for its anti-arthritic and anti-inflammatory activities, particularly in the context of adjuvant-induced arthritis in rats. The compound has shown promising results in reducing pro-inflammatory cytokines and oxidative stress markers, suggesting its potential as an anti-arthritic agent .

Synthesis Analysis

The synthesis of N-(2-hydroxyphenyl)acetamide and its derivatives has been explored through various chemical reactions. One study describes the silylation of N-(2-hydroxyphenyl)acetamide with methyl(organyl)dichlorosilanes, leading to the formation of silaheterocyclic benzoxazasiloles and cyclic benzodioxazasilepines. These compounds were characterized by NMR, FTIR, and X-ray analysis . Another synthesis approach involved the reaction of N-(2-hydroxyphenyl)acetamide with chlorotrimethylsilane, followed by transsilylation to produce benzoxazasiline derivatives . Additionally, substituted N-(2-hydroxyphenyl)acetamides have been synthesized from various nitrophenols and characterized using mass spectrometry and NMR spectroscopy .

Molecular Structure Analysis

The molecular structure of N-(2-hydroxyphenyl)acetamide derivatives has been extensively studied. X-ray crystallography has been used to determine the structures of these compounds, revealing the presence of intra- and intermolecular hydrogen bonds . The electronic behavior of these hydrogen bonds was further investigated using Natural Bond Orbital (NBO) studies . Another study focused on the crystal and molecular structures of N-(5-chloro-2-hydroxy-phenyl)-acetamide and its co-crystal with 3,5-dinitrobenzoic acid, highlighting the role of non-covalent interactions in the crystal packing .

Chemical Reactions Analysis

The chemical reactivity of N-(2-hydroxyphenyl)acetamide has been explored through its interaction with various reagents. For instance, the silylated derivatives of N-(2-hydroxyphenyl)acetamide have been shown to undergo hydrolysis to form silanols and react with alcohols to transform into silanes . The study of dynamic NMR properties of related compounds has also provided insights into the reactivity and stability of these molecules .

Physical and Chemical Properties Analysis

The physical and chemical properties of N-(2-hydroxyphenyl)acetamide derivatives have been characterized using various analytical techniques. IR and MS spectroscopy have been employed to analyze the products of synthesis reactions, allowing for the assignment of characteristic peaks and the identification of molecular structures . The synthesis of novel acetamides has also been reported, with the structures confirmed by elemental analysis and NMR spectroscopy .

Scientific Research Applications

Synthesis and Drug Development

  • 2-(2-Hydroxyphenyl)acetamide, also known as N-(2-Hydroxyphenyl)acetamide, has been explored for its role as an intermediate in the natural synthesis of antimalarial drugs. Research demonstrates its effective chemoselective monoacetylation using different acyl donors, optimizing the process for pharmaceutical applications (Magadum & Yadav, 2018).

Anti-Inflammatory and Anti-Arthritic Properties

  • Studies have investigated the anti-arthritic and anti-inflammatory properties of N-(2-Hydroxyphenyl)acetamide. In animal models, such as adjuvant-induced arthritic rats, this compound has shown to significantly reduce pro-inflammatory cytokines and oxidative stress markers, suggesting potential therapeutic benefits in conditions like arthritis (Jawed, Shah, Jamall, & Simjee, 2010).

Chemical Modifications and Derivatives

  • The chemical structure and properties of N-(2-Hydroxyphenyl)acetamide have been modified to create various derivatives. For example, silylated derivatives of this compound have been synthesized and analyzed using NMR spectroscopy, X-ray analysis, and other methods, expanding the chemical understanding of this compound and its potential applications (Nikonov et al., 2016).

Photocatalytic Degradation Studies

  • N-(4-Hydroxyphenyl)acetamide, a related compound, has been the subject of photocatalytic degradation studies. These studies provide insights into the environmental impact and breakdown of pharmaceutical compounds like acetaminophen, furthering the understanding of their lifecycle and potential ecological effects (Jallouli et al., 2017).

Bioactivity and Pharmacokinetics

  • The bioactivity and pharmacokinetic properties of N-(2-Hydroxyphenyl)acetamide and its derivatives have been examined. These studies contribute to the development of new drugs and therapeutic agents, understanding their mechanisms of action, efficacy, and safety profiles (Fayed et al., 2021).

Future Directions

The future directions of “2-(2-Hydroxyphenyl)acetamide” research could involve further exploration of its therapeutic potentials, particularly in the treatment of GBM as a single agent or in combination with Temozolomide . Additionally, more research is needed to fully understand its mechanism of action and potential applications in other medical conditions.

properties

IUPAC Name

2-(2-hydroxyphenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO2/c9-8(11)5-6-3-1-2-4-7(6)10/h1-4,10H,5H2,(H2,9,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPEGHCREQHYERS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CC(=O)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40176990
Record name 2-(2-Hydroxyphenyl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40176990
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

151.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-Hydroxyphenyl)acetamide

CAS RN

22446-40-8
Record name 2-Hydroxybenzeneacetamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=22446-40-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(2-Hydroxyphenyl)acetamide
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Record name 2-(2-Hydroxyphenyl)acetamide
Source EPA DSSTox
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Record name 2-(2-hydroxyphenyl)acetamide
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Synthesis routes and methods

Procedure details

2-Methoxyphenyl acetamide (13.0 g, 78.6 mmol) was dissolved in methylene chloride (10.0 mL). Subsequently, 1.0M boron tribromide in methylene chloride solution (157 mL, 157 mmol) was slowly added dropwise under ice-cooling, and the mixture was stirred for one hour at room temperature. Subsequently, water was slowly added thereto under ice-cooling, and the mixture was stirred for 30 minutes. The mixture was extracted with chloroform, followed by washing the organic layer with brine, drying over anhydrous sodium sulfate. The reaction mixture was subjected to concentration under reduced pressure and purification by column chromatography (n-hexane/ethyl acetate=20/1), whereby a white solid was obtained (1.8 g, 11.9 mmol, 15%).
Quantity
13 g
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reactant
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10 mL
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157 mL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
22
Citations
S Krombholz, A Thomas, T Piper… - Biomedical …, 2022 - Wiley Online Library
The misuse of 2‐phenylethylamine (PEA) in sporting competitions is prohibited by the World Anti‐Doping Agency. As it is endogenously produced, a method is required to differentiate …
HJ Lo, CY Lin, MC Tseng… - Angewandte Chemie …, 2014 - Wiley Online Library
A hydroxy‐directed alkylation of an N,N‐diethylarylamide using CIPE‐assisted α‐silyl carbanions (CIPE=complex‐induced proximity effect) has been developed using a simple reagent …
Number of citations: 19 onlinelibrary.wiley.com
E Tayama, K Hirano - Tetrahedron, 2019 - Elsevier
The base-promoted aromatic [3,3] sigmatropic rearrangement of N-acyl-O-arylhydroxylamines giving α-(2-hydroxyphenyl)amides was successfully demonstrated. The substrates were …
Number of citations: 4 www.sciencedirect.com
竹中秀行, 早瀬善男, 長谷川利一, 市場常男… - Journal of Pesticide …, 1998 - jlc.jst.go.jp
A number of 2-methoxyimino-N-methyl-2-[2-(substituted 2-pyridyloxymethyl)phenyl] acetamides were synthesized and their fungicidal activities were examined. The activities and …
Number of citations: 17 jlc.jst.go.jp
V Rathore, M Sattar, R Kumar… - The Journal of Organic …, 2016 - ACS Publications
A chemo- and regioselective intermolecular sp 3 C–H and sp 2 C–H coupling reaction for C–C bond formation is described to access unsymmetrical diaryl acetamides under TM-free …
Number of citations: 35 pubs.acs.org
JM Pihlava, J Hellström, T Kurtelius, P Mattila - Journal of Cereal Science, 2018 - Elsevier
Besides dietary fibre, rye (Secale cereale) grains are rich source of various phytochemicals such as phenolic acids, lignans and alkylresorcinols. The major aim of this study was to gain …
Number of citations: 51 www.sciencedirect.com
MB Baker, RB Ferreira, J Tasseroul… - The Journal of …, 2016 - ACS Publications
Benzotrifuranone (BTF), bearing three symmetry-equivalent lactone rings, is unique in its ability to undergo highly selective and sequential aminolysis reactions in one-pot to afford …
Number of citations: 12 pubs.acs.org
HM Li, SP Yu, TY Fan, Y Zhong, T Gu… - Drug Development …, 2020 - Wiley Online Library
The proteolytic enzyme β‐secretase (BACE1) plays a central role in the synthesis of the pathogenic β‐amyloid peptides (Aβ) in Alzheimer's disease (AD), antioxidants could attenuate …
Number of citations: 6 onlinelibrary.wiley.com
R Baharfar, S Mohajer - Catalysis Letters, 2016 - Springer
A retrievable nanostructure heterogeneous catalyst, based on lipase (lipase from the fungus Aspergillus niger), namely Fe 3 O 4 -bonded lipase (Fe 3 O 4 NPs@ lipase) was prepared …
Number of citations: 35 link.springer.com
J Miah - 2014 - uwspace.uwaterloo.ca
Chapter I grtho-lithiated tertiary benzamides were produced from the reac--tions of tertiary benzamides and 1= 1. § rBuLi-TMEDA complex in THF at—78 C and subjected to …
Number of citations: 3 uwspace.uwaterloo.ca

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